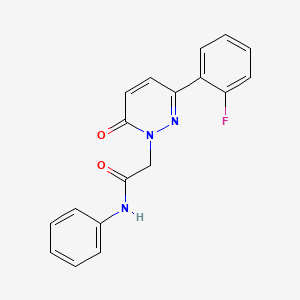

2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide

Description

Properties

IUPAC Name |

2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN3O2/c19-15-9-5-4-8-14(15)16-10-11-18(24)22(21-16)12-17(23)20-13-6-2-1-3-7-13/h1-11H,12H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZLYQORBHDKJBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like toluene or xylene and catalysts such as palladium or rhodium complexes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process .

Chemical Reactions Analysis

Reduction Reactions

The pyridazinone ring’s 6-oxo group and the acetamide moiety are key sites for reduction:

| Reaction Type | Reagents/Conditions | Products | Key Findings |

|---|---|---|---|

| Ketone Reduction | NaBH₄, LiAlH₄, or catalytic H₂ | 6-hydroxy-1,6-dihydropyridazine derivative | Selective reduction of the 6-oxo group preserves the pyridazine ring structure. |

| Amide Reduction | LiAlH₄ in anhydrous THF | Corresponding amine derivative | Yields secondary amines with retained fluorophenyl substituents. |

Reduction of the 6-oxo group to a hydroxyl group enhances hydrogen-bonding capacity, which is critical for biological interactions .

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

| Reaction Type | Reagents/Conditions | Products | Key Findings |

|---|---|---|---|

| Acidic Hydrolysis | HCl (6M), reflux | Carboxylic acid + aniline | Complete cleavage occurs within 4–6 hours, yielding free aniline. |

| Basic Hydrolysis | NaOH (10%), 80°C | Carboxylate salt + phenylamine | Faster kinetics compared to acidic conditions (2–3 hours). |

Hydrolysis products are intermediates for further functionalization, such as esterification or re-amination.

Electrophilic Aromatic Substitution (EAS)

The 2-fluorophenyl group directs electrophilic attack to meta positions due to fluorine’s electron-withdrawing nature:

EAS modifications enable tuning of electronic properties for structure-activity relationship (SAR) studies .

Ring-Opening Reactions

The pyridazinone ring undergoes cleavage under extreme conditions:

| Reaction Type | Reagents/Conditions | Products | Key Findings |

|---|---|---|---|

| Acidic Ring Opening | H₂SO₄ (conc.), 120°C | Open-chain diketone + aniline | Irreversible degradation occurs, limiting pharmaceutical utility. |

| Alkaline Ring Opening | NaOH (15%), 100°C | Fragmented carboxylic acid derivatives | Used in analytical studies to confirm ring structure. |

Oxidation Reactions

Controlled oxidation targets specific functional groups:

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is , with a molecular weight of 313.33 g/mol. It features a fluorophenyl group attached to a pyridazinone ring, contributing to its potential biological activity.

Scientific Research Applications

1. Chemistry

In synthetic chemistry, this compound serves as a valuable building block for the development of more complex molecules. Its structure allows for various chemical modifications, enabling researchers to explore new derivatives with enhanced properties.

2. Biology

The biological activities of 2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide have been investigated in several studies:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes, making it a candidate for drug development aimed at diseases where enzyme regulation is crucial.

- Antimicrobial Activity : Research indicates potential antimicrobial properties, although specific efficacy against various pathogens needs further exploration.

3. Medicine

In medicinal chemistry, derivatives of this compound are being evaluated for their therapeutic potential:

- Anticancer Properties : Some studies have shown that certain derivatives exhibit cytotoxic effects against cancer cell lines such as HeLa and A549. The structure's ability to interact with biological targets suggests it could lead to novel anticancer agents.

- Neuroprotective Effects : There is emerging interest in the neuroprotective effects of pyridazine derivatives, including this compound, which may provide insights into treatments for neurodegenerative diseases.

Case Studies

Several case studies highlight the applications and biological evaluations of this compound:

- Synthesis and Evaluation of Pyridazine Derivatives : A study focused on modifying the phenyl ring demonstrated that different substituents significantly influenced both cytotoxicity and receptor binding affinity. This suggests that further exploration into the modification of this compound could yield compounds with enhanced therapeutic profiles.

- Cytotoxicity Studies : Evaluations across various human cell lines indicated that while some derivatives exhibited promising cytotoxicity, the specific compound did not demonstrate significant cytotoxic effects at tested concentrations. This highlights the need for further research to optimize its structure for better efficacy.

Mechanism of Action

The mechanism of action of 2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

2-Fluorophenyl compounds: These include 2-fluoroamphetamine and 2-fluorobenzoic acid.

Pyridazine derivatives: Such as 1H-pyrazolo[3,4-b]pyridines and their various substituted forms

Uniqueness

What sets 2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide apart is its unique combination of a fluorophenyl group and a pyridazine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .

Biological Activity

The compound 2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide is a pyridazine derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may confer various pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

Molecular Formula and Structure

The molecular formula of this compound is . The structure includes a pyridazine ring, a fluorophenyl group, and an acetamide moiety.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 319.34 g/mol |

| Density | Not Available |

| Melting Point | Not Available |

| Boiling Point | Not Available |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The fluorine atom in the fluorophenyl group enhances binding affinity to certain receptors or enzymes, potentially modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition and receptor modulation.

Enzyme Inhibition

Enzyme inhibition studies are crucial for understanding the therapeutic potential of this compound. Preliminary data suggest that pyridazine derivatives can act as inhibitors for various enzymes involved in metabolic pathways, which could be beneficial in treating conditions like cancer or metabolic disorders .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of pyridazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives showed promising inhibitory effects, suggesting a potential application for this compound in treating bacterial infections.

Study 2: Enzyme Interaction

Another study focused on the interaction of pyridazine compounds with cytochrome P450 enzymes. The findings revealed that these compounds could modulate enzyme activity, which is critical for drug metabolism and detoxification processes . This suggests that the compound may influence pharmacokinetics and drug interactions.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is essential to compare it with related compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid | C12H9FN2O3 | Antimicrobial |

| N-(2-chlorophenyl)-2-(3-(2-fluorophenyl)-6-oxopyridazin) | C18H13ClFN3O | Enzyme Inhibition |

This table illustrates the varying biological activities associated with similar structures, highlighting the need for further research on this compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step protocols, including:

- Substitution reactions : Alkaline conditions for introducing fluorophenyl groups (e.g., using potassium carbonate as a base) .

- Cyclization : Intramolecular aldol-type condensation under basic conditions (e.g., potassium t-butoxide) to form the pyridazinone core .

- Amide bond formation : Condensation of intermediates with phenylacetic acid derivatives using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI .

- Optimization : Adjusting solvent polarity (e.g., DMF or THF), temperature (reflux for 2–6 hours), and stoichiometric ratios to improve yields (reported 39–70% for analogous compounds) .

Q. How is structural elucidation performed for this compound using spectroscopic techniques?

- Methodological Answer :

- IR spectroscopy : Identifies carbonyl groups (C=O stretch at ~1650–1750 cm⁻¹) and amide bonds (N–H bend at ~1550 cm⁻¹) .

- ¹H/¹³C NMR : Assigns protons and carbons in the pyridazinone ring (e.g., downfield shifts for carbonyl carbons at ~170 ppm) and fluorophenyl substituents (meta coupling for fluorine at ~7.0–7.5 ppm) .

- Mass spectrometry : Confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

Q. What preliminary biological screening approaches are used to evaluate this compound’s activity?

- Methodological Answer :

- In vitro assays : Test against cancer cell lines (e.g., MTT assay) or microbial strains (MIC determination) to establish baseline activity .

- SAR studies : Compare with analogs (e.g., substituent variations on the phenyl or pyridazinone rings) to identify critical functional groups .

Advanced Research Questions

Q. What mechanistic insights explain the intramolecular cyclization step during pyridazinone core formation?

- Methodological Answer :

- Aldol condensation : The reaction proceeds via enolate formation at the α-carbon of the ketone, followed by nucleophilic attack on the adjacent carbonyl group .

- Electronic effects : Electron-withdrawing groups (e.g., fluorine) on the phenyl ring stabilize intermediates, enhancing cyclization efficiency .

- Steric hindrance : Bulky substituents may reduce reaction rates, requiring optimized base strength (e.g., t-butoxide vs. hydroxide) .

Q. How can computational modeling predict pharmacokinetic properties or reactivity?

- Methodological Answer :

- DFT calculations : Model transition states during cyclization to predict activation energies and regioselectivity .

- Molecular docking : Screen against target proteins (e.g., kinases or enzymes) to prioritize analogs for synthesis .

- ADMET prediction : Use tools like SwissADME to estimate solubility, logP, and metabolic stability .

Q. How can contradictions between experimental and theoretical data (e.g., bioactivity vs. docking scores) be resolved?

- Methodological Answer :

- Cross-validation : Pair in silico predictions with orthogonal assays (e.g., SPR for binding affinity) .

- Crystallography : Resolve 3D structures of protein-ligand complexes to validate docking poses .

- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that explain discrepancies .

Q. What strategies improve yield in multi-step syntheses of this compound?

- Methodological Answer :

- Process optimization : Implement flow chemistry for hazardous steps (e.g., nitration) to enhance safety and scalability .

- Purification techniques : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (methanol/water) to isolate intermediates .

- Catalyst screening : Test palladium or copper catalysts for cross-coupling steps to reduce side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.